N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine
Overview
Description
N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine is a complex organic compound that features a combination of naphthyl, pyrimidinyl, and dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the naphthyl and pyrimidinyl intermediates. The key steps include:
Formation of 4-chloro-1-naphthol: This can be achieved through the chlorination of naphthol.
Methoxylation of Pyrimidine: The pyrimidine ring is methoxylated at the 5-position.
Coupling Reaction: The 4-chloro-1-naphthol is coupled with the methoxylated pyrimidine using a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-naphthol: Shares the naphthyl and chloro groups but lacks the pyrimidinyl and dimethylamine moieties.
5-methoxy-2-pyrimidine: Contains the methoxylated pyrimidine ring but lacks the naphthyl and dimethylamine groups.
Uniqueness
N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-5-methoxy-N,N-dimethylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(2)17-19-10-15(22-3)16(20-17)23-14-9-8-13(18)11-6-4-5-7-12(11)14/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFLEGZDTRBQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)OC2=CC=C(C3=CC=CC=C32)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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